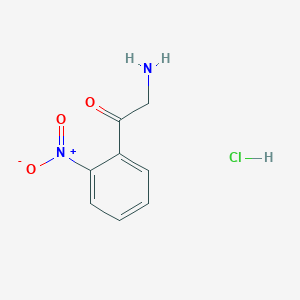

2-Amino-1-(2-nitrophenyl)ethanone hydrochloride

Description

2-Amino-1-(2-nitrophenyl)ethanone hydrochloride is an aromatic ketone derivative featuring an amino group at the α-position of the ketone and a nitro group at the ortho position of the phenyl ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Key structural attributes:

Propriétés

IUPAC Name |

2-amino-1-(2-nitrophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-3-1-2-4-7(6)10(12)13;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADIKUTXIHDRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547683 | |

| Record name | 2-Amino-1-(2-nitrophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-65-7 | |

| Record name | 2-Amino-1-(2-nitrophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Delepine Reaction: Primary Synthesis Pathway

The most well-documented method for synthesizing 2-amino-1-(2-nitrophenyl)ethanone hydrochloride involves the Delepine reaction , which converts alkyl halides to primary amines via hexamethylenetetramine (HMTA) intermediates. The synthesis begins with 2-bromo-1-(2-nitrophenyl)ethanone (CAS 6851-99-6), a brominated nitroacetophenone derivative.

Reaction Steps and Conditions

Formation of the HMTA Complex :

Acid Hydrolysis :

Workup and Purification :

Challenges and Limitations

Optimization Strategies for Improved Yield

Solvent and Temperature Modifications

Industrial protocols for structurally analogous compounds, such as 1,2-bis-(2-nitrophenoxy)-ethane , highlight the utility of dimethylacetamide (DMAc) as a high-boiling polar solvent. In these processes, maintaining temperatures between 55–65°C ensures optimal reaction kinetics while minimizing side reactions. Adapting this approach to the Delepine reaction could improve solubility and reaction efficiency.

Stoichiometric Adjustments

Patented syntheses of nitroaromatic ethers demonstrate that alkali metal hydroxide ratios critically influence yield. For example, using a 240–250 mol% excess of sodium hydroxide relative to ethylene glycol in etherification reactions achieves near-quantitative conversion. Applying similar stoichiometric excesses of HMTA (e.g., 1.2–1.5 equivalents) may enhance amine formation in the target synthesis.

Crystallization Techniques

Crystallization from ethanol-water mixtures , as described for 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone , can enhance purity. Slow evaporation of DMAc solutions, as used for (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one , may also yield higher-quality crystals.

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) is the gold standard for assessing nitroaromatic compounds, with purity thresholds >98% achievable via recrystallization.

Applications De Recherche Scientifique

Organic Synthesis

2-Amino-1-(2-nitrophenyl)ethanone hydrochloride serves as an important intermediate for synthesizing various heterocyclic compounds and pharmaceuticals. Its unique functional groups allow for diverse chemical transformations, including:

- Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives.

- Reduction: The nitro group can be reduced to form amino derivatives.

- Substitution Reactions: It can undergo nucleophilic substitution, leading to various substituted ethanone derivatives.

Biological Research

In biological contexts, this compound is utilized to study enzyme interactions and metabolic pathways. Its mechanism of action involves:

- Enzyme Interaction: The amino group facilitates hydrogen bonding with biological molecules, while the nitro group can participate in redox reactions, influencing enzyme activity and metabolic flux.

- Biochemical Assays: It acts as a probe in various biochemical assays, helping researchers understand enzyme kinetics and regulatory mechanisms.

Pharmaceutical Development

Recent studies have highlighted the potential of this compound in drug discovery:

- Cytotoxic Effects: Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, such as MDA-MB-231. For instance, specific derivatives have shown significant apoptosis induction in treated cells .

- Antibacterial Properties: Some derivatives have demonstrated enhanced antibacterial activity compared to traditional antibiotics, indicating potential for developing new antimicrobial agents.

Case Studies

Several notable case studies illustrate the practical applications of this compound:

- Breast Cancer Study: A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with specific derivatives led to increased apoptosis rates, as measured by flow cytometry .

- Antibacterial Efficacy: In vitro evaluations showed that certain derivatives exhibited stronger antibacterial properties than conventional antibiotics, suggesting their potential as new therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-Amino-1-(2-nitrophenyl)ethanone hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 2-amino-1-(2-nitrophenyl)ethanone hydrochloride with its analogs:

Notes:

Activité Biologique

Introduction

2-Amino-1-(2-nitrophenyl)ethanone hydrochloride is a compound of significant interest in biological research due to its unique structural features and potential interactions with various biological targets. This article explores its biological activity, emphasizing enzyme interactions, metabolic effects, and therapeutic implications.

- Molecular Formula : C8H9ClN2O3

- Molecular Weight : Approximately 216.621 g/mol

- IUPAC Name : 2-amino-1-(4-nitrophenyl)ethanone; hydrochloride

The compound features an amino group and a nitrophenyl moiety, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors. These interactions can influence metabolic pathways and provide insights into potential therapeutic applications.

Enzyme Interactions

The compound has been shown to interact with specific enzymes, affecting metabolic flux and levels of metabolites. This interaction suggests its utility in studying enzyme kinetics and metabolic regulation:

- Enzyme Modulation : It influences various metabolic pathways, which can be critical for understanding disease mechanisms and developing therapeutic strategies.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of similar compounds derived from the same structural class. For instance, derivatives of 2-amino-1-(4-nitrophenyl)ethanone have demonstrated significant cytotoxic activity against cancer cell lines such as MDA-MB-231:

- Cell Line Studies : Compounds related to 2-amino-1-(2-nitrophenyl)ethanone were tested at concentrations of 10 µM and 30 µM, showing distinct phases of the cell cycle affected by treatment, indicating potential for cancer therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride | C8H9ClN2O3 | Similar structure; different nitro position |

| 4-Aminoacetophenone | C8H9N | Lacks nitro group; primarily used in dye synthesis |

| 4-Nitroacetophenone | C8H7NO3 | No amino group; used as an intermediate in synthesis |

These compounds differ significantly in their functional groups and positions of substituents, which affect their chemical reactivity and biological activity.

Case Studies

Several case studies have underscored the biological significance of nitrophenyl derivatives:

- Cytotoxic Activity Against Cancer Cells :

- Antibacterial Properties :

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-amino-1-(2-nitrophenyl)ethanone hydrochloride in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., mechanical ventilation) and wear personal protective equipment (PPE), including NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Avoid skin contact and use safety showers/eye-wash stations. Store separately from strong oxidizers to prevent hazardous reactions .

Q. How is the purity of this compound typically assessed during synthesis?

- Methodological Answer : Purity is determined via melting point analysis (expected range: 74°C–262°C depending on substituents) , complemented by high-performance liquid chromatography (HPLC) for quantitative assessment. Spectroscopic techniques like FT-IR and NMR confirm functional groups (e.g., nitro, amino) and structural integrity .

Q. What are the critical parameters for recrystallizing this compound to achieve high yields?

- Methodological Answer : Optimize solvent polarity (e.g., ethanol/water mixtures) and cooling rates. Monitor solubility curves at varying temperatures. For analogs, solvents like methanol or acetone are effective, but pre-screening via thin-layer chromatography (TLC) is advised to avoid decomposition .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at the 2-position deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. In ketone-based reactions, steric hindrance and electronic effects may slow nucleophilic additions. Computational modeling (DFT) can predict reaction sites, validated experimentally via LC-MS monitoring .

Q. What strategies resolve contradictions in reported decomposition products under thermal stress?

- Methodological Answer : Use pyrolysis-GC/MS to identify thermal degradation products (e.g., NOx, CO). Compare results with thermogravimetric analysis (TGA) to map decomposition thresholds. For analogs, conflicting data arise from varying heating rates or atmospheric conditions; standardize testing protocols (e.g., N₂ vs. air) .

Q. How does catalyst choice (e.g., Raney Ni vs. Pd/C) impact the efficiency of synthesizing structurally related compounds?

- Methodological Answer : Raney Ni offers cost-effective hydrogenation for nitro-to-amine reductions but may require higher pressures. Pd/C is superior for selective hydrogenation but is sensitive to sulfur poisoning. For this compound, test catalyst compatibility via controlled batch reactions and characterize yields using [1]H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.